6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine is an organic compound that features two pyridine rings attached to a binaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine typically involves a multi-step process. One common method includes the coupling of 4-bromopyridine with 6,6’-dibromo-[1,1’-binaphthalene]-2,2’-diamine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets such as metal ions and biological macromolecules. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, it can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar pyridine functionalities.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Another compound featuring pyridine rings and a binaphthalene core.
Uniqueness
6,6’-Di(pyridin-4-yl)-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties
Eigenschaften
Molekularformel |
C30H22N4 |
---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1-(2-amino-6-pyridin-4-ylnaphthalen-1-yl)-6-pyridin-4-ylnaphthalen-2-amine |
InChI |
InChI=1S/C30H22N4/c31-27-7-3-23-17-21(19-9-13-33-14-10-19)1-5-25(23)29(27)30-26-6-2-22(20-11-15-34-16-12-20)18-24(26)4-8-28(30)32/h1-18H,31-32H2 |
InChI-Schlüssel |
LUJJOEPMONWRGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)C5=CC=NC=C5)N)N)C=C1C6=CC=NC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.